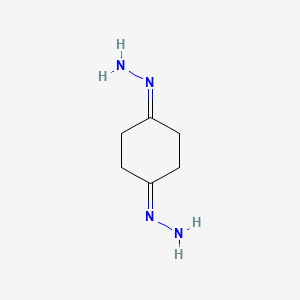

1,4-Cyclohexanedione,1,4-dihydrazone

Description

1,4-Cyclohexanedione,1,4-dihydrazone (CAS 68882-60-0) is a nitrogen-containing derivative of 1,4-cyclohexanedione, formed by the condensation of two hydrazine molecules with the ketone groups of 1,4-cyclohexanedione. Its molecular formula is C₆H₁₂N₄, and it belongs to the class of dihydrazones, which are pivotal intermediates in synthesizing heterocyclic compounds and bioactive molecules . The compound features two hydrazone moieties (-NH-N=C-) symmetrically positioned on the cyclohexane ring, enabling diverse reactivity in cyclization and spiro-heterocycle formation .

Structurally, the parent diketone, 1,4-cyclohexanedione (CAS 637-88-7), contains two ketone groups at the 1,4-positions of a six-membered ring, with a molecular weight of 112.13 g/mol and a purity of ≥98% . The dihydrazone derivative inherits the cyclohexane backbone’s rigidity while introducing nucleophilic nitrogen centers, making it valuable in asymmetric catalysis and pharmaceutical synthesis .

Properties

CAS No. |

68882-60-0 |

|---|---|

Molecular Formula |

C6H12N4 |

Molecular Weight |

140.19 g/mol |

IUPAC Name |

(4-hydrazinylidenecyclohexylidene)hydrazine |

InChI |

InChI=1S/C6H12N4/c7-9-5-1-2-6(10-8)4-3-5/h1-4,7-8H2 |

InChI Key |

FJSMSVBMHCBOCC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NN)CCC1=NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Cyclohexanedione,1,4-dihydrazone can be synthesized through the reaction of 1,4-cyclohexanedione with hydrazine. The reaction typically involves mixing 1,4-cyclohexanedione with an excess of hydrazine hydrate in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for 1,4-cyclohexanedione,1,4-dihydrazone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanedione,1,4-dihydrazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone groups back to amine groups.

Substitution: The hydrazone groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Oxidized derivatives such as diketones.

Reduction: Amine derivatives.

Substitution: Substituted hydrazones.

Scientific Research Applications

1,4-Cyclohexanedione,1,4-dihydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-cyclohexanedione,1,4-dihydrazone involves its interaction with various molecular targets. The hydrazone groups can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

1,4-Cyclohexanedione,1,4-dihydrazone vs. 1,3-Cyclohexanedione Derivatives

- Positional Isomerism : The 1,4-dihydrazone’s ketone groups are para to each other, reducing steric hindrance compared to 1,3-cyclohexanedione derivatives (meta-substituted). This enhances its reactivity in multi-component reactions, such as tandem Michael-Henry reactions, where 1,4-cyclohexanedione forms bicyclo[3.2.1]octane structures efficiently, unlike 1,3-analogs .

- Oscillatory Behavior : In bromate oscillator systems, mixtures of 1,4-cyclohexanedione (1,4-CHD) and 1,3-cyclohexanedione (1,3-CHD) exhibit chaotic dynamics, whereas individual isomers produce regular oscillations. This highlights the structural influence on reaction kinetics .

Comparison with Other Dihydrazones

- Spiroheterocycle Formation : 1,4-Cyclohexanedione dihydrazone reacts with nitrilimines to yield 1,2,4,9,10,12-hexaazadispiro[4.2.4.2]tetradeca-2,10-dienes with high regioselectivity. In contrast, linear aliphatic dihydrazones (e.g., glutaraldehyde dihydrazone) lack the cyclic framework necessary for such complex spiro systems .

- Biological Activity : Thiadiazole-fused analogs derived from 1,4-benzodioxine-based hydrazones show α-glucosidase inhibition (IC₅₀ = 12.3–45.7 µM), comparable to 1,4-dihydrazone derivatives but less potent than selenadiazole analogs .

Key Research Findings

- Green Synthesis : 1,4-Cyclohexanedione is synthesized via hydrogen peroxide oxidation of 1,4-cyclohexanediol (95.2% conversion, 99.1% selectivity) or catalytic dehydrogenation (90% selectivity), offering eco-friendly routes compared to traditional methods .

- Reactivity in Organocatalysis: 1,4-Cyclohexanedione acts as a Michael donor in enantioselective reactions, outperforming 1,2-cyclohexanedione in constructing multifunctional bicyclic frameworks .

Data Tables

Table 1: Physicochemical Properties

| Property | 1,4-Cyclohexanedione,1,4-dihydrazone | 1,3-Cyclohexanedione dihydrazone | Benzodioxine-thiadiazole analogs |

|---|---|---|---|

| Molecular Formula | C₆H₁₂N₄ | C₆H₁₂N₄ | C₁₀H₈N₂O₂S₂ |

| Melting Point (°C) | 215–220 (decomp.) | 190–195 | 180–185 |

| Solubility | DMSO, DMF | Ethanol, acetone | Chloroform, THF |

| Bioactivity (IC₅₀) | N/A | N/A | α-Glucosidase: 12.3–45.7 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.